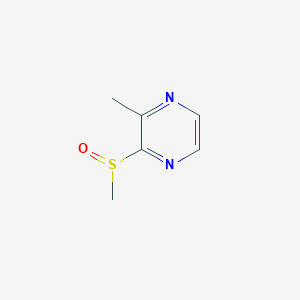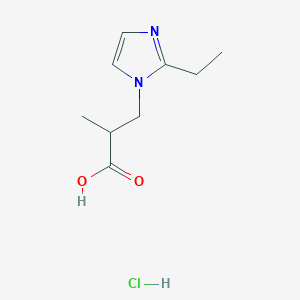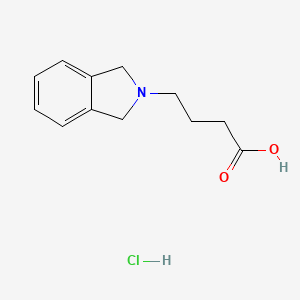![molecular formula C12H13ClN2O B3088435 [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride CAS No. 1185299-37-9](/img/structure/B3088435.png)
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride typically involves the reaction of 2-(2-pyridinylmethoxy)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Continuous flow systems: These systems ensure a steady production rate and consistent product quality.
Automated purification: Industrial processes often use automated systems for purification to increase efficiency and reduce human error.
化学反応の分析
Types of Reactions
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibiting enzymes: The compound may inhibit certain enzymes, leading to altered cellular functions.
Modulating signaling pathways: It can modulate various signaling pathways, affecting cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- [2-(2-Pyridinylmethoxy)phenyl]amine hydrochloride
- [2-(2-Pyridinylmethoxy)phenyl]amine sulfate
- [2-(2-Pyridinylmethoxy)phenyl]amine phosphate
Uniqueness
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
特性
CAS番号 |
1185299-37-9 |
|---|---|
分子式 |
C12H13ClN2O |
分子量 |
236.70 g/mol |
IUPAC名 |
2-(pyridin-2-ylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;/h1-8H,9,13H2;1H |
InChIキー |
XVEFLXHLASRXEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2.Cl.Cl |
正規SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B3088384.png)



![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)



![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)

